

# An In-depth Technical Guide to Substituted Phenolic Antioxidants

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## Compound of Interest

Compound Name: *1,3-DI-ISO-PROPYL-5-METHYLBENZENE*

Cat. No.: *B1329801*

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For Researchers, Scientists, and Drug Development Professionals

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## Introduction

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of two structurally related substituted phenolic compounds: 2,6-di-tert-butyl-4-mercaptophenol (CAS 950-59-4) and 2,4-di-tert-butylphenol (CAS 96-76-4). These compounds are of significant interest in drug development and material science due to their potent antioxidant properties and other biological activities. While the initial inquiry referenced an incorrect CAS number, this guide focuses on these more relevant molecules, which are widely studied for their applications in various fields, including pharmaceuticals and polymer chemistry.

## Core Properties

The physicochemical properties of 2,6-di-tert-butyl-4-mercaptophenol and 2,4-di-tert-butylphenol are summarized in the tables below for easy comparison. These properties are crucial for understanding their behavior in different experimental and formulation settings.

**Table 1: Physicochemical Properties of 2,6-di-tert-butyl-4-mercaptophenol**

Property	Value	Reference
CAS Number	950-59-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>14</sub> H <sub>22</sub> OS	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	238.39 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to light yellow powder/crystal	<a href="#">[5]</a>
Melting Point	65-69 °C	<a href="#">[3]</a>
Boiling Point	85-97 °C at 0.2 Torr	<a href="#">[3]</a>
Density	1.0 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>
Flash Point	136.6 ± 27.9 °C	<a href="#">[3]</a>
Refractive Index	1.537	<a href="#">[3]</a>
Solubility	Soluble in dichloromethane, diethyl ether, ethyl acetate, hexanes	<a href="#">[6]</a>

**Table 2: Physicochemical Properties of 2,4-di-tert-butylphenol**

Property	Value	Reference
CAS Number	96-76-4	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>14</sub> H <sub>22</sub> O	<a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	206.32 g/mol	<a href="#">[8]</a> <a href="#">[9]</a>
Appearance	White to yellow powder or solid	<a href="#">[10]</a>
Melting Point	53-56 °C	
Boiling Point	265 °C	
Density	0.914 g/cm <sup>3</sup> (at 20 °C)	<a href="#">[9]</a>
Vapor Pressure	1 mmHg (at 84.5 °C)	<a href="#">[9]</a>
Solubility in Water	0.033 g/L at 25 °C	

## Experimental Protocols

Detailed methodologies for the synthesis of these compounds are critical for researchers. The following sections provide illustrative experimental protocols based on published literature and patents.

### Synthesis of 2,6-di-tert-butyl-4-mercaptophenol

A common synthetic route to 2,6-di-tert-butyl-4-mercaptophenol involves the sulfonation of 2,6-di-tert-butylphenol followed by reduction of the resulting sulfonic acid derivative.[\[11\]](#)

#### Step 1: Sulfonation of 2,6-di-tert-butylphenol

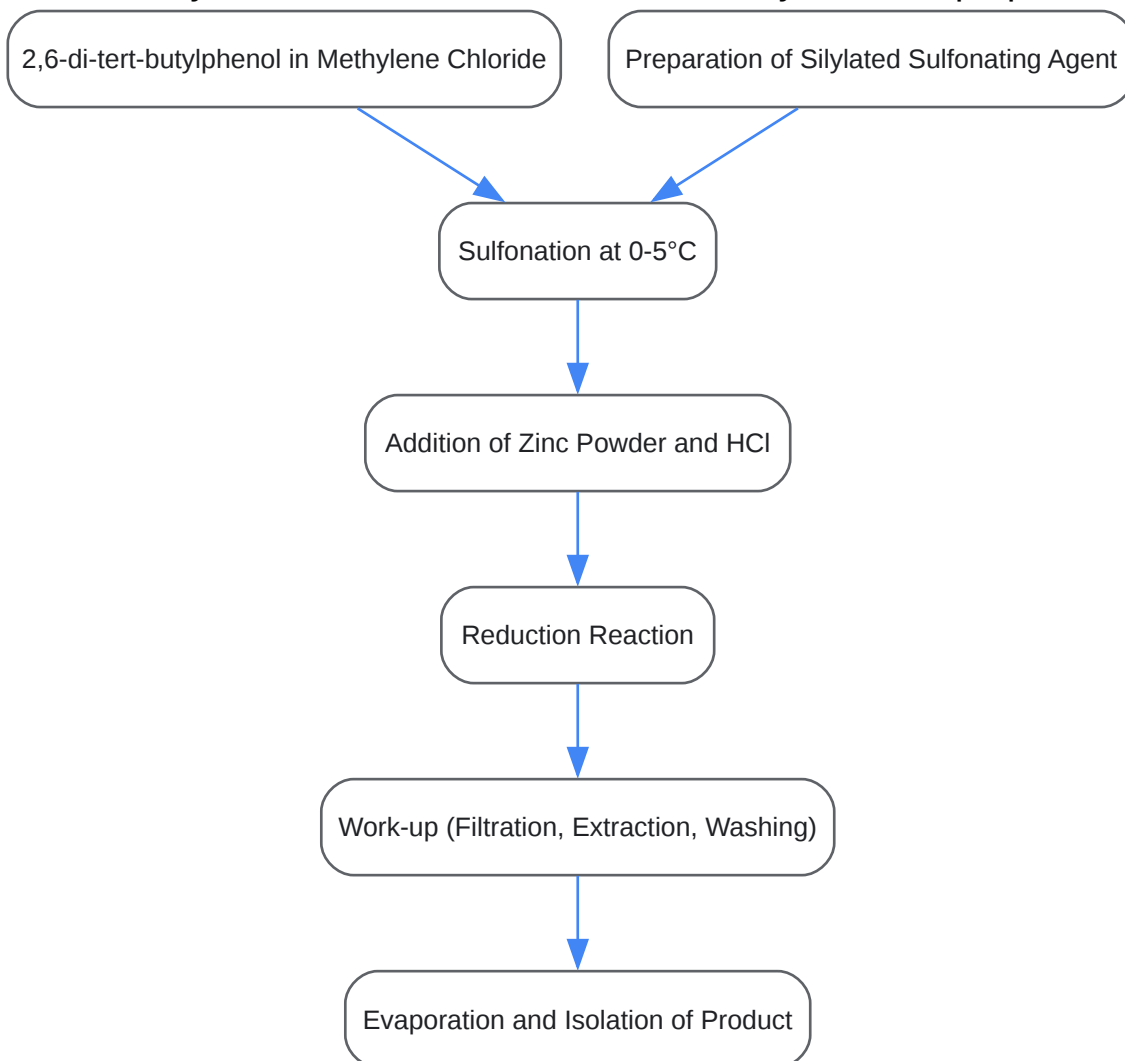
- A solution of 2,6-di-tert-butylphenol (50 g; 0.2425 moles) in methylene chloride (37.5 g) is prepared in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.[\[11\]](#)
- The solution is cooled to 0-5°C.[\[11\]](#)
- In a separate vessel, trimethylsilyl chloride (29.8 g; 0.2675 mol) is mixed with methylene chloride (337.5 g) under a nitrogen atmosphere.[\[12\]](#)

- The mixture is heated to reflux (40°C), and 98% chlorosulfonic acid (28.82 g; 0.2425 moles) is added dropwise over 10 minutes. The mixture is then refluxed for one hour to form the silylated sulfonating agent in situ.[\[11\]](#)[\[12\]](#)
- The prepared sulfonating agent solution is cooled to 0°C and added dropwise to the 2,6-di-tert-butylphenol solution over 30 minutes, maintaining the temperature at 0-5°C.[\[11\]](#) This yields a solution of 2,6-di-tert-butyl-4-hydroxy-benzenesulfonic acid chloride.[\[11\]](#)

#### Step 2: Reduction to 2,6-di-tert-butyl-4-mercaptophenol

- The solution containing 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid chloride is made inert with nitrogen gas and cooled to 15°C.[\[11\]](#)
- Zinc powder (44.6 g; 0.68 moles) is added portionwise.[\[11\]](#)
- 37% aqueous hydrochloric acid (188 g; 1.9 moles) is then added dropwise over 2 hours under vigorous stirring.[\[11\]](#)
- After the addition is complete, the reaction mixture is brought to room temperature and stirred for an additional 3 hours.[\[11\]](#)
- The mixture is filtered under a nitrogen atmosphere, and the phases are separated. The aqueous phase is extracted with methylene chloride.[\[11\]](#)[\[12\]](#)
- The combined organic phases are washed with deionized water and then with a saturated sodium chloride solution.[\[12\]](#)
- The organic solvent is evaporated under vacuum to yield the solid product, 2,6-di-tert-butyl-4-mercaptophenol.[\[12\]](#)

## General Synthesis Workflow for 2,6-di-tert-butyl-4-mercaptophenol



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Synthesis Workflow Diagram

## Biological Activity and Signaling Pathways

Substituted phenols exhibit a wide range of biological activities, with their antioxidant properties being the most prominent.

## Antioxidant and Other Activities of 2,6-di-tert-butyl-4-mercaptophenol

2,6-di-tert-butyl-4-mercaptophenol is a potent antioxidant that can scavenge free radicals, thereby protecting cells from oxidative damage.[4] This activity is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize reactive oxygen species.[4] Beyond its antioxidant effects, this compound has shown potential in several therapeutic areas:

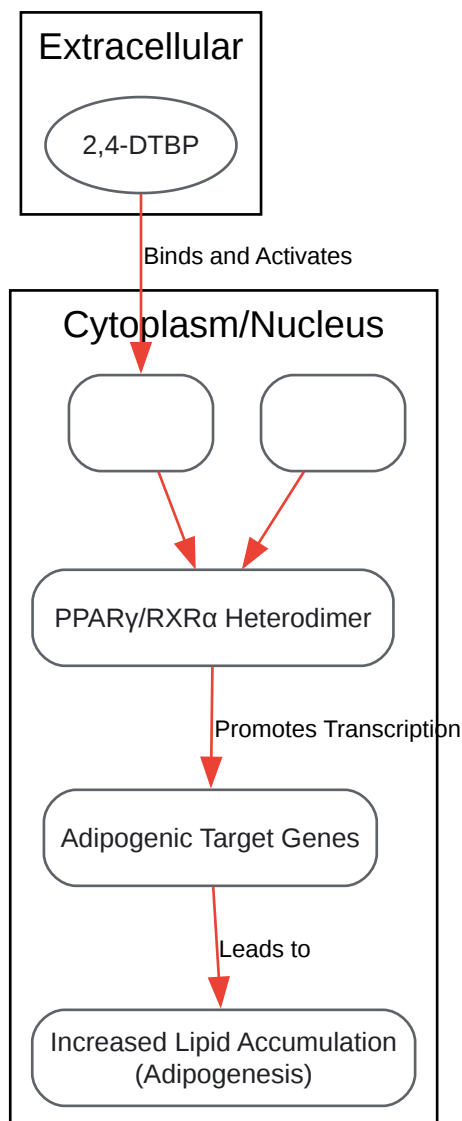
- **Neuroprotection:** It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain, suggesting its potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[4]
- **Antibacterial Activity:** It can inhibit the growth of bacteria such as *Staphylococcus aureus* and *Streptococcus mutans*. [4]
- **Anticancer Potential:** It may induce apoptosis (programmed cell death) in cancer cells.[4]

## 2,4-di-tert-butylphenol: A Modulator of RXR $\alpha$ Signaling

2,4-di-tert-butylphenol is a naturally occurring and synthetically produced antioxidant.[10][13][14] It has been found in various organisms, including bacteria, fungi, and plants.[13][15] While it possesses antioxidant and anti-inflammatory properties, a significant aspect of its biological activity is its role as an endocrine disruptor.[14]

Recent studies have revealed that 2,4-di-tert-butylphenol can induce adipogenesis (the formation of fat cells) in human mesenchymal stem cells.[16] This effect is mediated through the activation of the Retinoid X Receptor alpha (RXR $\alpha$ ). [16] RXR $\alpha$  forms a heterodimer with the Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ), a key regulator of adipogenesis. 2,4-di-tert-butylphenol directly binds to and activates RXR $\alpha$ , which in turn activates the PPAR $\gamma$ /RXR $\alpha$  heterodimer, leading to the expression of adipogenic marker genes and increased lipid accumulation.[16] Interestingly, its structural isomer, 2,6-di-tert-butylphenol, does not exhibit this activity, highlighting the importance of the specific substitution pattern for RXR $\alpha$  activation.[16]

## 2,4-di-tert-butylphenol (2,4-DTBP) Signaling Pathway in Adipogenesis

[Click to download full resolution via product page](#)2,4-DTBP RXR $\alpha$  Activation Pathway

## Safety Information

## Table 3: GHS Hazard Information for 2,6-di-tert-butyl-4-mercaptophenol

Pictogram	Signal Word	Hazard Statement
GHS07	Warning	H302: Harmful if swallowed.[1]

## Table 4: GHS Hazard Information for 2,4-di-tert-butylphenol

Pictogram	Signal Word	Hazard Statement
GHS07, GHS09	Warning	H315: Causes skin irritation. [7]H319: Causes serious eye irritation.[7]H335: May cause respiratory irritation.[7]H410: Very toxic to aquatic life with long lasting effects.[7]

Handling Precautions: Standard laboratory safety protocols should be followed when handling these compounds. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]

## Conclusion

2,6-di-tert-butyl-4-mercaptophenol and 2,4-di-tert-butylphenol are important substituted phenolic compounds with significant antioxidant properties and diverse biological activities. Their synthesis, while requiring careful control of reaction conditions, is well-documented, enabling further research into their potential applications. The ability of 2,4-di-tert-butylphenol to modulate the RXR $\alpha$  signaling pathway highlights the need for a thorough understanding of the structure-activity relationships of such compounds in drug development and toxicology. This guide provides a foundational resource for professionals engaged in the study and application of these versatile molecules.

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